molecular formula C14H18N4O3 B2774362 N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1428353-11-0

N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

Número de catálogo: B2774362
Número CAS: 1428353-11-0
Peso molecular: 290.323
Clave InChI: YGCMFSXKPMMFGU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a useful research compound. Its molecular formula is C14H18N4O3 and its molecular weight is 290.323. The purity is usually 95%.
BenchChem offers high-quality N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-(3-tert-butyl-1,2-oxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-14(2,3)10-7-11(21-17-10)16-12(19)9-8-15-18-5-4-6-20-13(9)18/h7-8H,4-6H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCMFSXKPMMFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)NC(=O)C2=C3N(CCCO3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential as a therapeutic agent, particularly in the context of cancer treatment. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against specific targets, and relevant case studies.

  • Molecular Formula : C14H18N4O3
  • Molecular Weight : 290.32 g/mol
  • CAS Number : 1428353-11-0

The compound features a unique structure that incorporates both isoxazole and pyrazolo[5,1-b][1,3]oxazine moieties, which are known for their biological activities.

N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide has been identified as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), an important target in the treatment of acute myeloid leukemia (AML). FLT3 is often mutated in AML patients, leading to uncontrolled cell proliferation. The compound's mechanism involves:

  • Inhibition of FLT3 Phosphorylation : The compound effectively inhibits the phosphorylation of FLT3, which is crucial for its activation and subsequent signaling pathways involved in cell growth and survival.
  • Induction of Apoptosis : It has been shown to induce apoptosis in FLT3-dependent cell lines such as MV4-11 in a concentration-dependent manner.

In Vitro Studies

Research indicates that N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide exhibits significant cytotoxicity against AML cell lines. A study demonstrated:

Cell Line IC50 (µM) Mechanism
MV4-110.15FLT3 inhibition
HL600.25Induction of apoptosis

These findings suggest that the compound could be a promising candidate for further development as an anti-leukemic agent.

In Vivo Studies

In vivo efficacy was evaluated using xenograft models where the compound was administered at doses of 60 mg/kg/day. Results showed:

  • Complete Tumor Regression : Tumors derived from MV4-11 cells exhibited complete regression without significant body weight loss in treated mice.

This highlights the potential therapeutic index of the compound and its suitability for further clinical development.

Case Studies

Several case studies have highlighted the biological activity of similar compounds within the same chemical class. For instance:

  • FLT3 Inhibitor Development : A series of N-(tert-butyl)isoxazol derivatives were synthesized and evaluated for their FLT3 inhibitory activity. Among these, certain derivatives demonstrated comparable or superior efficacy to known inhibitors like AC220.
  • Combination Therapy Approaches : Research has explored combining N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide with other chemotherapeutic agents to enhance overall anti-tumor efficacy while minimizing resistance development.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Approach :

  • Step-wise synthesis : Begin with precursor molecules like 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-triazole-3-thiol, followed by cyclization and functionalization steps .
  • Reaction optimization : Adjust solvent systems (e.g., DMF), temperature, and catalyst ratios (e.g., K₂CO₃) to enhance efficiency .
  • Purification : Use column chromatography or recrystallization to isolate the target compound, monitored via TLC or HPLC .

Q. What methodological approaches are recommended for confirming structural integrity?

  • Spectroscopic techniques :

  • NMR (¹H/¹³C) : Assign peaks to verify substituent positions (e.g., tert-butyl group at isoxazole-C3) .
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolve crystal structure to validate stereochemistry and hydrogen-bonding networks .

Q. How can in silico tools like SwissADME predict pharmacokinetic parameters during early-stage development?

  • Procedure :

  • Input the compound’s SMILES notation into SwissADME to calculate logP (lipophilicity), aqueous solubility, and bioavailability scores .
  • Compare results with reference drugs (e.g., celecoxib) to assess drug-likeness .
  • Validate predictions experimentally using HPLC for solubility and PAMPA assays for membrane permeability .

Q. What strategies resolve contradictions between experimental and computational physicochemical data?

  • Troubleshooting steps :

  • Re-examine computational input parameters (e.g., protonation states, tautomeric forms) .
  • Cross-validate experimental conditions (e.g., pH, temperature) with in silico simulations .
  • Use alternative software (e.g., Schrödinger’s QikProp) to compare predictions .

Advanced Research Questions

Q. What computational modeling techniques elucidate interaction mechanisms with biological targets?

  • Approaches :

  • Molecular docking (AutoDock/Vina) : Simulate binding poses in enzyme active sites (e.g., COX-2 for anti-inflammatory activity) .
  • Quantum chemical calculations (Gaussian) : Analyze electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
  • MD simulations (GROMACS) : Study stability of ligand-target complexes over 100-ns trajectories .

Q. How to design experiments validating molecular docking results indicating inhibitory activity?

  • Experimental workflow :

  • Enzyme inhibition assays : Measure IC₅₀ values against purified targets (e.g., kinases) using fluorescence-based assays .
  • SAR studies : Synthesize analogs with modified substituents (e.g., isoxazole→pyrazole) to correlate docking scores with activity .
  • Crystallography : Co-crystallize the compound with the target to validate predicted binding modes .

Q. What methodologies optimize reaction pathways for scalable synthesis?

  • Strategies :

  • Retrosynthetic analysis : Break down the molecule into simpler precursors (e.g., tert-butyl isoxazole, pyrazolo-oxazine core) .
  • Flow chemistry : Implement continuous-flow reactors to improve heat/mass transfer in exothermic steps .
  • DOE (Design of Experiments) : Use statistical models to optimize variables (e.g., reagent stoichiometry, residence time) .

Q. How to conduct comparative drug-likeness studies with reference drugs?

  • Protocol :

  • Pharmacophore mapping (MOE) : Overlay structural features with celecoxib to identify shared motifs .
  • ADMET comparison : Use parallel artificial membrane assays (PAMPA) and microsomal stability tests to contrast bioavailability .
  • In vivo PK studies : Compare half-life, clearance, and volume of distribution in rodent models .

Key Data from Evidence

ParameterValue (Compound)Value (Celecoxib)Method/Reference
logP 3.23.5SwissADME
Aqueous Solubility 12 µM15 µMHPLC
Bioavailability Score 0.550.67SwissADME

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.